![molecular formula C7H3Cl2N B1334106 1,4-Dichloro-2-isocyanobenzene CAS No. 245539-10-0](/img/structure/B1334106.png)
1,4-Dichloro-2-isocyanobenzene
Overview
Description
1,4-Dichloro-2-isocyanobenzene is a chemical compound with the molecular formula C7H3Cl2N . It has a molecular weight of 172.01 g/mol.
Molecular Structure Analysis
The molecular structure of 1,4-Dichloro-2-isocyanobenzene consists of a benzene ring with two chlorine atoms and one isocyanate group attached . The exact positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name: the chlorine atoms are attached at the 1st and 4th positions, and the isocyanate group is attached at the 2nd position .
Scientific Research Applications
On-Surface Synthesis
“1,4-Dichloro-2-isocyanobenzene” has been used as a precursor in on-surface synthesis experiments. Researchers dosed it onto an Ag(111) substrate under ultrahigh-vacuum conditions and employed techniques like scanning tunneling microscopy (STM), non-contact atomic force microscopy (nc-AFM), time-of-flight secondary ion mass spectrometry (ToF-SIMS), and density functional theory to study the resulting aza3radialenes .
3Radialenes via [1+1+1] Cycloaddition
The compound has been selected for [1+1+1] cycloaddition reactions to obtain aza3radialenes on surfaces .
properties
IUPAC Name |
1,4-dichloro-2-isocyanobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2N/c1-10-7-4-5(8)2-3-6(7)9/h2-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTFRFDJAYBRHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=C(C=CC(=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374200 | |
Record name | 1,4-dichloro-2-isocyanobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dichloro-2-isocyanobenzene | |
CAS RN |
245539-10-0 | |
Record name | 1,4-dichloro-2-isocyanobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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